molecular formula C20H18ClN3O2S B4309775 N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4309775
M. Wt: 399.9 g/mol
InChI Key: DMVVYUDZIQFRIJ-UHFFFAOYSA-N
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Description

N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is an intricate compound known for its multifaceted applications in diverse fields, such as chemistry, biology, medicine, and industry. This compound belongs to the class of thienopyridines, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can be synthesized through a series of organic reactions, beginning with the construction of the thieno[2,3-b]pyridine scaffold. The synthetic route typically involves the formation of the pyridine ring followed by thieno ring fusion and subsequent functional group modifications to introduce the desired substituents (allyl, benzoylamino, chloro, and methyl groups) at specific positions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalytic agents and high-pressure equipment, to enhance yield and efficiency. Large-scale production might employ flow chemistry techniques or continuous processing methods to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide participates in several types of chemical reactions, including:

  • Oxidation: Conversion into oxidized derivatives, possibly impacting the activity and stability of the compound.

  • Reduction: Reductive conditions may lead to the formation of reduced analogs with distinct properties.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzoylamino, chloro, or allyl groups.

  • Hydrolysis: Hydrolytic cleavage, particularly under acidic or basic conditions, may generate carboxylic acid derivatives or amides.

Common Reagents and Conditions: Typical reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), catalysts (e.g., palladium on carbon), and bases/acids (e.g., sodium hydroxide or hydrochloric acid).

Major Products Formed: The major products formed from these reactions depend on the specific transformations undertaken. For instance, oxidation can yield this compound oxides, while substitution reactions can create various substituted derivatives with altered biological activities.

Scientific Research Applications

N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has broad scientific research applications:

  • Biology: It is investigated for its interactions with biological macromolecules, aiding in the study of enzyme inhibition and receptor binding.

  • Medicine: The compound has potential as a therapeutic agent, with research exploring its efficacy in treating various diseases, including cancer, due to its ability to interfere with cellular pathways.

  • Industry: Used in the development of new materials with specific properties, such as conductivity, photoreactivity, or stability.

Mechanism of Action

The mechanism of action of N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes, receptors, or DNA sequences, influencing their activity.

  • Pathways Involved: This interaction can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of substituents and resultant properties. For instance, the presence of the allyl group may impart distinct reactivity compared to compounds with other alkyl or aryl groups. Similar compounds in this category might include:

  • N-methyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

  • N-allyl-3-(benzoylamino)-6-methylthieno[2,3-b]pyridine-2-carboxamide

  • 3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Each of these compounds would have slight variations in their chemical and biological properties, underscoring the importance of structural diversity in chemical research.

Hope this piqued your interest!

Properties

IUPAC Name

3-benzamido-5-chloro-4,6-dimethyl-N-prop-2-enylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-4-10-22-19(26)17-16(24-18(25)13-8-6-5-7-9-13)14-11(2)15(21)12(3)23-20(14)27-17/h4-9H,1,10H2,2-3H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVVYUDZIQFRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)NCC=C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
N-allyl-3-(benzoylamino)-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

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